1-nitro-3-propoxybenzene
Overview
Description
1-nitro-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the first position and a propoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-3-propoxybenzene typically involves the nitration of 3-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions. Common reagents for these reactions include halogens (e.g., bromine) and Friedel-Crafts alkylation reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Bromine (Br₂), aluminum chloride (AlCl₃) for Friedel-Crafts reactions
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Amino derivatives
Substitution: Halogenated derivatives, alkylated benzene compounds
Scientific Research Applications
1-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and propoxy groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-nitro-3-propoxybenzene involves its interaction with various molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
- Benzene, 1-nitro-2-propoxy-
- Benzene, 1-nitro-4-propoxy-
- Benzene, 1-nitro-3-methoxy-
Comparison: 1-nitro-3-propoxybenzene is unique due to the specific positioning of the nitro and propoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1-nitro-2-propoxy- and 1-nitro-4-propoxy-), the 1-nitro-3-propoxy- compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The presence of the propoxy group at the third position also affects the compound’s solubility and interaction with other molecules, making it distinct from similar compounds with different substituent positions.
Properties
IUPAC Name |
1-nitro-3-propoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLUTSGXRLRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220888 | |
Record name | Benzene, 1-nitro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70599-87-0 | |
Record name | Benzene, 1-nitro-3-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070599870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-nitro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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